3-(Bromomethyl)-5-methylheptane
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Overview
Description
3-(Bromomethyl)-5-methylheptane is an organic compound with the molecular formula C8H17Br It is a brominated alkane, characterized by the presence of a bromomethyl group attached to the third carbon of a heptane chain, which also has a methyl group on the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-methylheptane typically involves the bromination of 5-methylheptane. This can be achieved through a free radical bromination reaction using bromine (Br2) in the presence of a radical initiator such as light or a peroxide. The reaction proceeds as follows:
Initiation: The radical initiator decomposes to form free radicals.
Propagation: The bromine molecule reacts with the free radical to form bromine radicals, which then react with 5-methylheptane to form this compound.
Termination: The reaction is terminated when two radicals combine to form a stable molecule.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and radical initiators in a controlled environment allows for the large-scale production of this compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-5-methylheptane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amines.
Elimination: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, the compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). These reactions typically occur in polar solvents such as water or alcohols.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) are used in solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Elimination: Alkenes are the primary products.
Oxidation and Reduction: Depending on the conditions, various oxidized or reduced forms of the compound can be obtained.
Scientific Research Applications
3-(Bromomethyl)-5-methylheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-5-methylheptane primarily involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-5-methylheptane
- 3-(Iodomethyl)-5-methylheptane
- 3-(Hydroxymethyl)-5-methylheptane
Uniqueness
3-(Bromomethyl)-5-methylheptane is unique due to the presence of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This balance of reactivity makes it a versatile intermediate in organic synthesis, allowing for selective reactions under controlled conditions.
Properties
Molecular Formula |
C9H19Br |
---|---|
Molecular Weight |
207.15 g/mol |
IUPAC Name |
3-(bromomethyl)-5-methylheptane |
InChI |
InChI=1S/C9H19Br/c1-4-8(3)6-9(5-2)7-10/h8-9H,4-7H2,1-3H3 |
InChI Key |
NVNBDBZQTCSOLE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(CC)CBr |
Origin of Product |
United States |
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